molecular formula C17H24N2O3S B2937670 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide CAS No. 2034299-80-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2937670
CAS No.: 2034299-80-2
M. Wt: 336.45
InChI Key: UQYCJZLVFSAAAL-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide is a complex organic compound that features a cyclohexene ring, a thiophene ring, and an ethanediamide backbone

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through a condensation reaction between an amine and an acid chloride.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(phenyl)propyl]ethanediamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(pyridin-3-yl)propyl]ethanediamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide is unique due to the presence of both a cyclohexene ring and a thiophene ring, which may confer distinct chemical and biological properties compared to similar compounds with different aromatic rings.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-15(14-8-11-23-12-14)7-10-19-17(22)16(21)18-9-6-13-4-2-1-3-5-13/h4,8,11-12,15,20H,1-3,5-7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYCJZLVFSAAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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